An In-Depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a halogenated heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of the 1,2,4-oxadiazole scaffold in drug discovery. Due to a lack of specific publicly available research on this particular molecule, this document leverages data from closely related analogs and general synthetic methodologies for 1,2,4-oxadiazoles to infer its characteristics and potential applications.
Chemical Properties
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a solid at room temperature with a defined melting point. Its chemical structure combines the stable 1,2,4-oxadiazole ring with a reactive bromomethylphenyl group, making it a potentially valuable intermediate for further chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O | [1] |
| Molecular Weight | 253.10 g/mol | [1] |
| CAS Number | 253273-90-4 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 71-72 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Canonical SMILES | CC1=NC(C2=CC=CC(CBr)=C2)=NO1 | [1] |
| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N | [1] |
Plausible Synthetic Pathway
A potential multi-step synthesis is outlined below:
Figure 1: A proposed three-step synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on standard organic chemistry techniques for the synthesis of similar compounds. Note: These procedures have not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 3-Methylbenzamidoxime
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To a solution of 3-methylbenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole
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A mixture of 3-methylbenzamidoxime and acetic anhydride is heated at reflux.
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The reaction is monitored by TLC.
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After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel to yield the 1,2,4-oxadiazole product.
Step 3: Synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
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To a solution of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
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The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.
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The reaction is monitored by TLC or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.
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The crude product is purified by column chromatography to afford the final compound.
Biological Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities.[2][3] This heterocycle is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2]
Potential Therapeutic Applications
Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including:
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Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4]
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Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in compounds with significant anti-inflammatory properties.
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Antimicrobial Agents: This scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.
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Nematicides: Certain 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, with some acting on the acetylcholine receptor.[5]
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Enzyme Inhibitors: The 1,2,4-oxadiazole moiety has been a key structural element in the design of inhibitors for various enzymes, including the main protease of SARS-CoV-2.[6]
The biological activity of a specific 1,2,4-oxadiazole derivative is highly dependent on the nature and position of its substituents. The presence of the reactive bromomethyl group in 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole suggests its potential use as a covalent inhibitor or as a building block for synthesizing more complex molecules with specific biological targets.
Signaling Pathways and Mechanisms of Action (General Overview for 1,2,4-Oxadiazoles)
While the specific mechanism of action for 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is unknown, the broader class of 1,2,4-oxadiazoles has been shown to interact with various biological targets and signaling pathways. The diagram below illustrates a generalized workflow for identifying the biological target and mechanism of action for a novel 1,2,4-oxadiazole compound.
Figure 2: A generalized workflow for elucidating the biological target and mechanism of action for a novel 1,2,4-oxadiazole derivative.
Conclusion and Future Directions
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole represents an interesting, yet underexplored, chemical entity. Its structure suggests potential as a versatile building block in medicinal chemistry, particularly for the development of targeted covalent inhibitors or as a scaffold for generating libraries of compounds for biological screening.
Future research should focus on:
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Developing and optimizing a reliable synthetic protocol for its large-scale production.
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Screening the compound against a diverse panel of biological targets to identify potential therapeutic applications.
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Conducting structure-activity relationship (SAR) studies by modifying the substituents on both the phenyl and oxadiazole rings to enhance potency and selectivity.
The lack of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for novel research in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related 1,2,4-oxadiazole derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
